molecular formula C35H46O20 B237451 Phlinoside A CAS No. 128988-14-7

Phlinoside A

Cat. No. B237451
CAS RN: 128988-14-7
M. Wt: 786.7 g/mol
InChI Key: SDRRSTAVRUERNC-QPJJXVBHSA-N
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Description

Phlinoside A is a phenylpropanoid glycoside . It was isolated from a methanolic extract of the aerial parts of Phlomis linearis .


Synthesis Analysis

Phlinosides A, B, and C were isolated from a methanolic extract of the aerial parts of Phlomis linearis . The structures were determined based on chemical and spectral evidence .


Molecular Structure Analysis

The molecular structure of Phlinoside A was determined using chemical and spectral evidence . Unfortunately, the exact details of the molecular structure are not available in the search results.


Chemical Reactions Analysis

Phlinoside A is a phenylpropanoid glycoside . Phenylpropanoid glycosides are a group of natural products that are increasing in number constantly . They are important from the point of view of chemotaxonomy .

Scientific Research Applications

  • Chemical Structure and Isolation : Phlinoside A, along with phlinosides B and C, was first isolated from the methanolic extract of Phlomis linearis. These compounds were characterized based on their chemical and spectral evidence (Çalış, Başaran, Saracoglu, Sticher, & Rüedi, 1990).

  • Antioxidant Activity : Phlinoside A demonstrated potent radical scavenging activity against various radicals, including DPPH, hydroxyl, and superoxide anion radicals, indicating its potential as an antioxidant. This study was conducted on extracts from the whole plant of Caryopteris incana (Gao, Igalashi, & Nukina, 1999).

  • Related Studies on Phenylethanoid Glycosides : While there is limited specific information on Phlinoside A's direct applications in scientific research, related studies on phenylethanoid glycosides, a class to which Phlinoside A belongs, have shown various biological activities. For example, some phenylethanoid glycosides from Phlomis lanceolata were evaluated for their antibacterial activity against multi-drug-resistant strains of Staphylococcus aureus (Nazemiyeh, Rahman, Gibbons, Nahar, Delazar, Ghahramani, Talebpour, & Sarker, 2007).

  • Cytotoxic and Cytostatic Activity : Phenylpropanoid glycosides, including Phlinoside C, were studied for their cytotoxic and cytostatic activities against various cancer cell lines. The study found that caffeic acid-containing phenylpropanoid glycosides showed activity against cancer cells without affecting the growth and viability of primary-cultured rat hepatocytes (Saracoglu, Inoue, Çalış, & Ogihara, 1995).

properties

IUPAC Name

[4-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRRSTAVRUERNC-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phlinoside A

CAS RN

128988-14-7
Record name Phlinoside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128988147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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